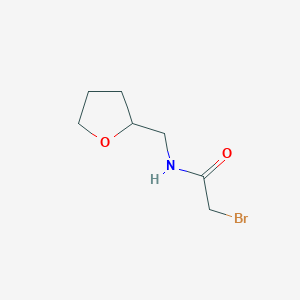

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-bromo-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOUFILNKUDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589555 | |

| Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90271-69-5 | |

| Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of N-(tetrahydro-2-furanylmethyl)acetamide

The most common and direct synthetic route to this compound is the selective bromination of N-(tetrahydro-2-furanylmethyl)acetamide. This process typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.

-

- Solvents: Dichloromethane (DCM) or acetonitrile are preferred for their ability to dissolve both reactants and control reaction kinetics.

- Temperature: Low temperatures (0°C to room temperature) are maintained to avoid over-bromination and side reactions.

- Reaction Time: Typically ranges from 1 to several hours depending on scale and reagent concentration.

-

- The bromination occurs at the alpha position to the acetamide carbonyl group, facilitated by the electron-withdrawing effect of the amide, which activates the methylene group for electrophilic substitution.

-

- High yields (>90%) are reported under optimized conditions.

- Purification is commonly achieved by recrystallization or chromatographic techniques to ensure high purity suitable for further applications.

Industrial Scale Synthesis

For industrial production, the synthesis is adapted to larger scale with emphasis on process efficiency and safety:

-

- Use of continuous flow technology allows precise control over reaction parameters, improving reproducibility and scalability.

- Enhanced heat dissipation and mixing reduce side reactions.

-

- Automated reagent addition and in-line monitoring (e.g., HPLC or NMR) ensure consistent product quality.

-

- Industrial purification often involves crystallization from suitable solvents or preparative chromatography to meet regulatory standards.

Alternative Synthetic Routes

While direct bromination is the primary method, alternative approaches include:

Acylation of Bromoacetyl Bromide with Tetrahydro-2-furanylmethylamine:

- Bromoacetyl bromide reacts with the amine derivative under basic conditions (e.g., triethylamine or diisopropylethylamine) in tetrahydrofuran (THF) or similar solvents.

- This method allows for controlled introduction of the bromoacetamide moiety.

- Reported yields are high (~90%) with straightforward work-up and purification.

Stepwise Synthesis via Bromoacetamide Intermediates:

- Starting from acetic acid or acetyl chloride, bromination followed by conversion to acyl chloride and subsequent amidation with tetrahydro-2-furanylmethylamine.

- This multi-step approach is less common but offers flexibility in modifying substituents.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of N-(tetrahydro-2-furanylmethyl)acetamide | Br2 or NBS | DCM, Acetonitrile | 0°C to RT | 90-95 | Direct, selective bromination; common lab method |

| Acylation of Bromoacetyl bromide with tetrahydro-2-furanylmethylamine | Bromoacetyl bromide, base (e.g., DIPEA) | THF | 0°C to RT | ~90 | High yield, mild conditions, scalable |

| Multi-step bromination and amidation | Acetic acid/acetyl chloride, Br2, amine | Various (THF, DCM) | Variable | 80-90 | More complex, allows intermediate isolation |

Research Findings and Notes

Selectivity and Control: The use of N-bromosuccinimide (NBS) is favored for selective bromination due to its milder reactivity compared to elemental bromine, reducing side reactions and over-bromination.

Solvent Effects: Dichloromethane provides an inert medium with good solubility for organic substrates and brominating agents, facilitating controlled reaction kinetics.

Temperature Management: Maintaining low temperatures (0–5°C) is critical to prevent formation of polybrominated byproducts and degradation of the tetrahydrofuran ring.

Purification Techniques: Chromatographic purification on silica gel using hexane/ether mixtures is effective for isolating the pure product, as demonstrated in analogous bromoacetamide syntheses.

Industrial Adaptations: Continuous flow reactors and automated reagent dosing improve safety and reproducibility in large-scale synthesis, minimizing exposure to hazardous bromine and controlling exothermicity.

Alternative Routes: The acylation of bromoacetyl bromide with the corresponding amine is a robust alternative, especially when the amine is readily available, offering a straightforward one-step amidation with high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.

Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form lactones or other oxygenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Formation of N-(tetrahydro-2-furanylmethyl)acetamide derivatives with different functional groups.

Reduction Reactions: Formation of N-(tetrahydro-2-furanylmethyl)ethylamine.

Oxidation Reactions: Formation of tetrahydrofuran-2-carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Organic Synthesis:

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide serves as a versatile building block in organic synthesis. Its unique bromination pattern allows for various substitution reactions, enabling the formation of complex molecules.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles like amines | N-(tetrahydro-2-furanylmethyl)acetamide derivatives |

| Reduction Reactions | Reduction yields amine derivatives | N-(tetrahydro-2-furanylmethyl)ethylamine |

| Oxidation Reactions | Oxidation can form lactones | Tetrahydrofuran-2-carboxylic acid derivatives |

Biology

Biochemical Probes:

The compound is being investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its interaction with LuxR-type receptors in Acinetobacter baumannii and quorum-sensing repressors in Pseudomonas aeruginosa suggests its potential in disrupting bacterial communication and virulence.

Case Study:

In a study exploring quorum-sensing pathways, this compound was found to inhibit biofilm formation in Pseudomonas aeruginosa, demonstrating its utility as an antimicrobial agent .

Medicine

Pharmaceutical Intermediate:

This compound is explored as a pharmaceutical intermediate for synthesizing bioactive compounds. Its unique structure may enhance the efficacy of drug formulations targeting specific diseases.

| Application Area | Potential Uses |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anti-biofilm Agents | Inhibitors for chronic infections |

| Drug Delivery Systems | Modifying drug release profiles |

Industry

Specialty Chemicals:

In industrial applications, this compound is utilized in developing specialty chemicals and materials. Its reactivity makes it suitable for producing polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The tetrahydrofuran ring provides structural stability and can participate in hydrogen bonding interactions. These properties enable the compound to modulate biological pathways and enzyme activities .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Steric Effects

- Ortho vs. Para Substitution: 2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (para-substituted, CAS: 1138445-91-6) and 2-Bromo-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide (ortho-substituted, CAS: 1138442-58-6) share identical molecular formulas but differ in substituent position.

Heterocyclic vs. Aromatic Substituents

- 2-Bromo-N-(4-phenylthiazol-2-yl)acetamide (2b):

- Replaces the THF group with a thiazole ring. This substitution lowers the molecular weight (284.17 g/mol vs. 314.17 g/mol) and introduces sulfur-based electronic effects, which may alter biological activity. Reported melting points for thiazole derivatives (e.g., 151°C for 2a ) are lower than those of THF-containing analogs, suggesting differences in crystal packing .

- 2-Bromo-N-(4-bromophenyl)acetamide (8): Features a brominated phenyl group instead of THF.

Halogen Variation: Bromo vs. Iodo Derivatives

- 2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]-acetamide (3j):

Structural and Computational Data

- Hydrogen Bonding: In 2-bromoacetamide, C–H⋯Br interactions stabilize the crystal lattice .

- Computational Properties : The THF derivative’s topological polar surface area (TPSA) is 38.3 Ų, lower than nitro-substituted analogs (e.g., 84.2 Ų for 2-Bromo-N-(2-methoxy-5-nitrophenyl)acetamide ), indicating reduced polarity .

Actividad Biológica

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. Its structure, characterized by a bromine atom and a tetrahydrofuran moiety, suggests unique reactivity and interaction capabilities with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target pathways, and potential applications.

The primary mechanism of action for this compound involves its role as an active inhibitor of specific bacterial receptors. Notably, it targets the LuxR-type receptor in Acinetobacter baumannii (AbaR) and the quorum-sensing repressor in Pseudomonas aeruginosa (QscR) . This inhibition disrupts quorum sensing pathways, which are crucial for bacterial communication and virulence.

Biochemical Pathways

- Quorum Sensing : The compound interferes with the signaling mechanisms that bacteria use to coordinate group behaviors such as biofilm formation and virulence factor production.

- Enzyme Inhibition : Studies indicate that this compound exhibits moderate to high inhibition of certain enzymes, suggesting its potential as a lead compound for developing new biochemical tools .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Demonstrated moderate to high inhibition of specific enzymes; potential as a biochemical probe . |

| Bacterial Communication | Disruption of quorum sensing pathways in pathogenic bacteria, reducing virulence . |

| Neurotransmitter Synthesis | Preliminary studies suggest influence on neurotransmitter synthesis, indicating potential neuroprotective effects . |

| Catalytic Applications | Used as a precursor in developing catalysts for organic reactions; improves reaction efficiency . |

Case Studies

Several studies have explored the biological implications of this compound:

- Inhibition of Bacterial Biofilms : Research demonstrated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa, highlighting its potential use in combating antibiotic resistance .

- Neuroprotective Properties : Initial investigations into the compound's effect on neuronal cells suggested a role in enhancing neuronal survival under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

- Analytical Chemistry Applications : The compound has been employed as a standard reference material for calibration in analytical techniques, showcasing its utility beyond biological applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution using bromoacetyl chloride and tetrahydrofurfurylamine. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine to acyl chloride) are critical. Purification via column chromatography with ethyl acetate/hexane (3:7) yields ~70% purity, confirmed by TLC (Rf = 0.45) .

- Data Consideration : Side products (e.g., di-substituted byproducts) may form if excess amine is used. Monitor reaction progress via LC-MS to optimize time (typically 4–6 hours at 0–5°C).

Q. How should researchers validate the structural identity of this compound?

- Methodology : Use a combination of / NMR and FTIR. Key NMR signals include:

- : δ 4.25 (tetrahydrofuran methylene protons, multiplet), δ 3.75 (amide NH, broad singlet).

- : δ 170.5 (carbonyl carbon), δ 40.2 (brominated methylene) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the spatial arrangement of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement. For accurate results:

- Grow crystals via slow evaporation in ethyl acetate at 20°C.

- Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement parameters: < 0.05, < 0.12, data-to-parameter ratio > 15:1 .

Q. How can researchers mitigate interference from impurities during pharmacological assays?

- Methodology : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from common impurities (e.g., unreacted tetrahydrofurfurylamine).

- Mobile phase: 40% acetonitrile (0–5 min), ramping to 90% (5–20 min).

- Retention time: ~12.3 minutes (UV detection at 254 nm) .

- Validation : Spiking experiments with reference standards (e.g., ECHA-certified 2-bromoacetamide derivatives) confirm specificity .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodology : Density Functional Theory (DFT) using B3LYP/6-311+G(d,p) basis set.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.